Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms, and a bromine atom attached to the pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a brominating agent to introduce the bromine atom. This is followed by the introduction of the amino and ester groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the amino and ester groups.
Methyl 2-amino-3-(1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but without the bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12BrN3O2 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14-2)5-12-4-6(9)3-11-12/h3-4H,5,10H2,1-2H3 |
InChI Key |
GGTUVVXLYMZXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.